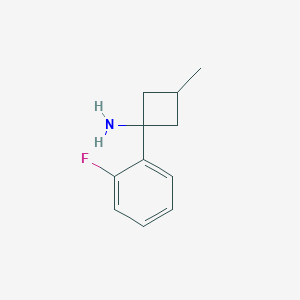

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine

Description

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine (CAS: 1342032-42-1) is a cyclobutane-based amine compound with a 2-fluorophenyl substituent and a methyl group at the 3-position of the cyclobutane ring. Its molecular formula is C₁₁H₁₄FN, with a molecular weight of 179.23 g/mol . The cyclobutane ring provides a balance between ring strain and stability compared to smaller (e.g., cyclopropane) or larger rings, which may influence its reactivity and pharmacokinetic properties .

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-methylcyclobutan-1-amine |

InChI |

InChI=1S/C11H14FN/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3 |

InChI Key |

KDTDXWAAAUSSIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C2=CC=CC=C2F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-fluorophenyl)-3-methylcyclobutan-1-amine generally involves multi-step organic transformations including:

- Introduction of the fluorophenyl moiety onto the cyclobutane ring.

- Functional group interconversions to install the amine group.

- Selective fluorination steps.

- Reduction or deprotection reactions to yield the final amine.

Detailed Synthetic Route from Patent CN112279759A

A representative industrially feasible method for synthesizing fluorinated cyclobutylamines, closely related to 1-(2-fluorophenyl)-3-methylcyclobutan-1-amine, is described in the Chinese patent CN112279759A. The process includes five key steps:

| Step | Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Selective fluorination of a precursor compound II | Selective fluorine reagent, silver nitrate catalyst, sodium persulfate, acetone/water, 25°C, 24h | Compound III (fluorinated intermediate) |

| 2 | Reduction of carboxyl group in Compound III to hydroxymethyl | Reducing agent (not specified) | Compound IV (hydroxymethyl intermediate) |

| 3 | Sulfonylation of Compound IV | Sulfonylation reagent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) | Compound V (sulfonylated intermediate) |

| 4 | Nucleophilic substitution on Compound V | Nucleophile (amine source) | Compound VI (amine-substituted intermediate) |

| 5 | Reduction or deprotection of Compound VI | Suitable reducing or deprotecting agent | Target compound, 1-(2-fluorophenyl)-3-methylcyclobutan-1-amine |

Example of Step 1 (Selective Fluorination):

- Compound II (40.0 g, 0.278 mol) dissolved in acetone (800 mL).

- Silver nitrate (9.4 g, 0.0555 mol) and selective fluorine reagent (196.6 g, 0.555 mol) added.

- Reaction stirred at 25 °C for 24 hours.

- Workup: vacuum concentration, extraction with ethyl acetate and methyl tert-butyl ether, washing, drying, and purification by column chromatography.

- Yield: 60.9% of Compound III with 95% purity by GC.

This method is advantageous due to its reliable synthetic route, scalability, and suitability for industrial application.

Alternative Synthetic Considerations

- The fluorine atom is typically introduced via selective electrophilic fluorination reagents, often in the presence of silver salts to facilitate the reaction.

- Sulfonylation reagents such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) are used to activate hydroxyl groups for subsequent nucleophilic substitution.

- Nucleophilic substitution with amines introduces the amine functionality.

- Final reduction or deprotection steps are necessary to obtain the free amine.

Salt Formation and Purification

According to patent WO2021191391A1, compounds like 1-(2-fluorophenyl)-3-methylcyclobutan-1-amine can be converted into pharmaceutically acceptable salts to improve stability and solubility. Examples include:

- Inorganic acid salts: hydrochloride, hydrobromide, sulfate.

- Organic acid salts: acetate, maleate, fumarate.

- Amino acid salts: glycine, arginine.

- Amine salts: benzylamine, piperidine, morpholine.

This step is crucial for pharmaceutical formulation and purification.

Analytical Data and Yields

| Step | Product | Yield (%) | Purity (%) | Analytical Method |

|---|---|---|---|---|

| Fluorination (Step 1) | Compound III | 60.9 | 95 | Gas Chromatography (GC) |

| Final Amine (Step 5) | 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine | Not explicitly reported | High (after purification) | NMR, MS, HPLC (standard for amines) |

The yields and purity depend on reaction conditions, reagent quality, and purification methods. Optimization of these parameters is essential for scale-up.

Summary of Preparation Method Features

| Feature | Description |

|---|---|

| Synthetic route | Multi-step involving selective fluorination, reduction, sulfonylation, nucleophilic substitution, and deprotection |

| Key reagents | Selective fluorine reagents, silver nitrate, sodium persulfate, sulfonyl chlorides, reducing agents |

| Advantages | Reliable, scalable, suitable for industrial application |

| Challenges | Control of regioselectivity and stereochemistry in cyclobutane ring substitution, handling of fluorination reagents |

| Purification | Column chromatography, salt formation for stability |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Monoacylglycerol Lipase (MGL) Modulation

Aminocyclobutane compounds, including 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine, can be used as monoacylglycerol lipase (MGL) modulators . MGL modulators, including MGL inhibitors, are potentially useful for treating pain, spasticity, emesis, and anorexia . MGL exerts CB1-dependant antinociceptive effects in animal models of noxious chemical, inflammatory, thermal, and neuropathic pain . MGL blockade also reduces mechanical and acetone-induced cold allodynia in mice subjected to chronic constriction injury of the sciatic nerve . Additionally, MGL modulators may be useful for treating eye conditions, including glaucoma and disease states arising from elevated intraocular pressure .

Pharmaceutical Research

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride can be a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders. The presence of fluorine atoms may enhance its binding affinity to biological targets due to their electronegativity and ability to form strong hydrogen bonds.

Other Potential Applications

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Cyclobutane vs. Cyclopropane Derivatives

Compounds with cyclopropane or cyclobutane rings differ significantly in ring strain and stability. Cyclopropane derivatives exhibit higher ring strain, which can enhance reactivity but reduce stability.

Key Findings :

- Cyclobutane derivatives (e.g., the target compound) are more thermally stable and less reactive than cyclopropane analogs due to reduced ring strain .

- Hydrochloride salts (e.g., CAS 1215107-57-5 ) enhance water solubility, making them preferable for pharmaceutical formulations.

Substituent Position on the Phenyl Ring

The position of the fluorine atom on the phenyl ring (ortho vs. para) affects electronic and steric properties.

Key Findings :

- Ortho-substitution (2-fluorophenyl) introduces steric effects that may hinder interactions with biological targets compared to para-substituted analogs .

Additional Functional Groups

Trifluoromethyl Substitution

The addition of trifluoromethyl (-CF₃) groups alters lipophilicity and metabolic stability.

Key Findings :

- Fluorine and CF₃ groups synergistically enhance metabolic stability by blocking cytochrome P450-mediated oxidation .

Salt Forms vs. Free Bases

Salt forms are critical for optimizing physicochemical properties.

Biological Activity

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine is a cyclobutane derivative characterized by the presence of a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biological pathways and serving as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine is C11H14FN. The presence of the fluorine atom in the phenyl ring influences the compound's electronic properties, which can affect its interactions with biological targets. The hydrochloride salt form enhances its solubility and stability in aqueous environments, facilitating biological studies .

The biological activity of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, influencing pathways related to pain perception and inflammation.

Key Mechanisms:

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), similar to compounds affecting the endocannabinoid system . This interaction can modulate signaling pathways involved in pain and inflammation.

- Enzymatic Inhibition : It may inhibit certain enzymes, affecting metabolic pathways linked to various diseases . For instance, it has been studied for its potential role in inhibiting monoacylglycerol lipase (MGL), which is involved in lipid metabolism and pain modulation .

Biological Activity

Research has indicated that 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine exhibits several biological activities:

- Antinociceptive Effects : Studies suggest that this compound can produce antinociceptive effects in animal models, indicating potential applications in pain management .

- Anticancer Properties : Preliminary investigations have shown that derivatives of this compound may exhibit anticancer activity by interfering with cell proliferation and survival pathways .

- Neurotransmitter Interaction : The compound's structure suggests it may interact with neurotransmitter systems, potentially influencing mood and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine:

- Pain Modulation : A study demonstrated that compounds similar to 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine showed significant reductions in pain responses in rodent models subjected to inflammatory pain conditions .

- Antitumor Activity : In vitro studies revealed that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Neuropharmacological Effects : Research indicated that the compound could alter neurotransmitter levels in brain regions associated with mood regulation, suggesting potential applications in treating depression and anxiety .

Comparison with Similar Compounds

To understand the unique properties of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Methylcyclobutan-1-amine | Cyclobutane ring, no fluorine | Limited data available | Lacks the fluorophenyl group |

| 1-(Phenyl)-3-methylcyclobutan-1-amine | Cyclobutane ring, phenyl instead of fluorophenyl | Potential stimulant activity | Absence of fluorine may reduce receptor affinity |

| 1-(4-Fluorophenyl)-3-methylcyclobutan-1-amine | Similar structure with para-fluorine | Potentially similar pharmacological profile | Different positioning of fluorine alters binding dynamics |

The unique incorporation of the 2-fluorophenyl group enhances selectivity and potency at specific biological targets compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine, and how do they compare in yield and purity?

- Methodology :

- Route 1 : Cyclobutane ring formation via [2+2] photocycloaddition of fluorostyrene derivatives, followed by reductive amination using NaBH₄ or LiAlH₄. This method may yield the hydrochloride salt (common in intermediates; see Enamine Ltd’s catalog ).

- Route 2 : Condensation of 2-fluorobenzaldehyde with methylcyclobutane precursors, followed by catalytic hydrogenation. Purity optimization often involves recrystallization or chiral chromatography for enantiomeric separation .

- Comparative Data :

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Route 1 | 60–75 | 90–95 | Byproduct formation from incomplete reduction |

| Route 2 | 45–65 | 85–92 | Stereochemical control in cyclobutane formation |

Q. How is 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine characterized structurally and spectroscopically?

- Techniques :

- X-ray Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve the cyclobutane ring conformation and fluorine positioning. Validate with PLATON (ADDSYM) to detect missed symmetry .

- NMR : ¹⁹F NMR (δ ≈ -110 ppm for ortho-fluorine) and ¹H NMR (methyl group at δ 1.2–1.5 ppm; cyclobutane protons as multiplet at δ 2.3–3.1 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 194.1) to confirm molecular weight.

Q. What are the key physicochemical properties of this compound, and how are they computationally predicted?

- Calculated Properties :

- XLogP : ~2.2 (hydrophobicity comparable to analogs like 2-(2-chlorophenyl)cyclobutan-1-amine) .

- Topological Polar Surface Area (TPSA) : 26 Ų (low polarity, suggesting moderate blood-brain barrier permeability).

- pKa : ~9.5 (basic amine, protonatable under physiological conditions).

- Experimental Validation : Use shake-flask assays for LogP and potentiometric titration for pKa determination.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for fluorinated cyclobutane amines?

- Approach :

- Validate datasets using the CIF-check tool in PLATON to detect twinning or disorder .

- Compare R₁ values pre/post-absorption correction. For SHELX-refined structures, residuals >5% suggest unresolved disorder (common in strained cyclobutane rings) .

- Case Study : A 2024 Enamine Ltd report noted pseudo-merohedral twinning in hydrochloride salts, resolved using TWINABS .

Q. What strategies are effective for optimizing enantiomeric purity during synthesis?

- Methodological Solutions :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation.

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients.

- Data : Enantiomeric excess (ee) ≥98% achieved via dynamic kinetic resolution in multi-step syntheses .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

- Framework :

- Target Selection : Focus on fluorophenyl motifs in CNS targets (e.g., σ₁ receptors, where fluorinated cyclobutanes show affinity ).

- Assays :

- Radioligand binding (³H-labeled ligands for receptor affinity).

- Functional assays (cAMP modulation for GPCR activity).

- Analog Synthesis : Introduce substituents (e.g., 3,3-difluoro variants ) to probe steric/electronic effects.

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental LogP values be addressed?

- Root Causes :

- Solvation Effects : Computational models (e.g., XLogP) may underestimate fluorophenyl hydration.

- Experimental Variability : Shake-flask vs. HPLC-derived LogP (e.g., ±0.3 variance observed in analogs ).

- Mitigation : Use consensus models (average of XLogP, ALogPS, and SILICOS-IT) and validate with three independent experimental replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.